![molecular formula C22H36OSi B14222177 Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane CAS No. 765906-65-8](/img/structure/B14222177.png)
Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane typically involves the reaction of a silane precursor with the appropriate organic substituents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
化学反应分析
Types of Reactions
Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the silane core or the organic substituents.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane hydrides .
科学研究应用
Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism by which Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silane core and organic substituents can interact with various pathways, influencing biological and chemical processes .
相似化合物的比较
Similar Compounds
- Tri(propan-2-yl)[(3-ethyl-3,4-dihydronaphthalen-1-yl)oxy]silane
- Tri(propan-2-yl)[(3-methyl-3,4-dihydronaphthalen-1-yl)oxy]silane
- Tri(propan-2-yl)[(3-butyl-3,4-dihydronaphthalen-1-yl)oxy]silane
Uniqueness
Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane stands out due to its specific propyl substituent on the naphthalene ring, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups .
属性
CAS 编号 |
765906-65-8 |
|---|---|
分子式 |
C22H36OSi |
分子量 |
344.6 g/mol |
IUPAC 名称 |
tri(propan-2-yl)-[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane |
InChI |
InChI=1S/C22H36OSi/c1-8-11-19-14-20-12-9-10-13-21(20)22(15-19)23-24(16(2)3,17(4)5)18(6)7/h9-10,12-13,15-19H,8,11,14H2,1-7H3 |
InChI 键 |
MDICXKOOEYRXLN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC2=CC=CC=C2C(=C1)O[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
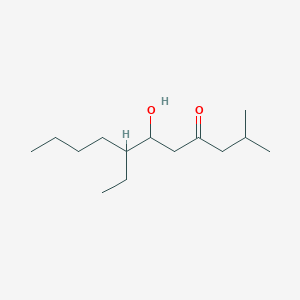
![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
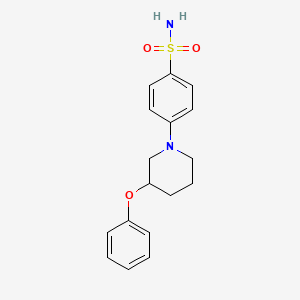
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)


![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
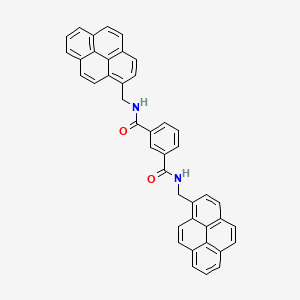
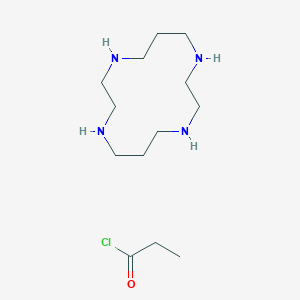
![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
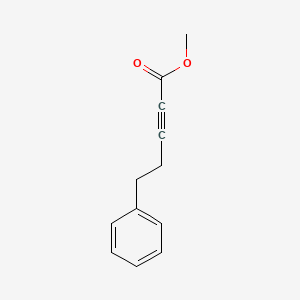
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
